molecular formula C12H16ClNO B13284803 N-[(4-Chloro-3-methylphenyl)methyl]oxolan-3-amine

N-[(4-Chloro-3-methylphenyl)methyl]oxolan-3-amine

Cat. No.: B13284803
M. Wt: 225.71 g/mol
InChI Key: OHWBQRCICAEJHZ-UHFFFAOYSA-N
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Description

N-[(4-Chloro-3-methylphenyl)methyl]oxolan-3-amine (CAS 1592966-86-3) is a high-purity chemical compound with the molecular formula C 12 H 16 ClNO and a molecular weight of 225.72 g/mol [ ]. This organochlorine compound features a benzylamine structure where a tetrahydrofuran (oxolane) ring is linked via an amine group to a 4-chloro-3-methylphenylmethyl substituent, making it a valuable intermediate in organic and medicinal chemistry research [ ]. Research Applications and Value This compound serves as a versatile chemical building block for the synthesis of more complex molecules. Its structure, which incorporates both an aromatic chloro-methyl group and a saturated oxygen-containing heterocycle, allows researchers to explore structure-activity relationships in drug discovery [ ]. The electron-withdrawing chlorine atom and the electron-donating methyl group on the phenyl ring create an asymmetric electronic environment that can influence the compound's interactions with biological targets [ ]. The oxolane (tetrahydrofuran) ring is a common motif in pharmaceuticals and natural products, further enhancing its utility as a synthetic intermediate [ ]. Handling and Safety This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses [ ]. Researchers should consult the safety data sheet (SDS) prior to handling and utilize appropriate personal protective equipment. The compound should be stored under recommended conditions to maintain stability and purity.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

N-[(4-chloro-3-methylphenyl)methyl]oxolan-3-amine

InChI

InChI=1S/C12H16ClNO/c1-9-6-10(2-3-12(9)13)7-14-11-4-5-15-8-11/h2-3,6,11,14H,4-5,7-8H2,1H3

InChI Key

OHWBQRCICAEJHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC2CCOC2)Cl

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 4-Chloro-3-methylbenzyl Mesylate

  • Reagents : 4-Chloro-3-methylbenzyl alcohol, methanesulfonyl chloride (MsCl), triethylamine (Et3N).
  • Conditions : Stirred in dichloromethane (DCM) at 0–25°C for 2–4 hours.
  • Mechanism : The alcohol reacts with MsCl to form the mesylate, a superior leaving group for subsequent alkylation.

Step 2: Alkylation with Tetrahydrofuran-3-amine

  • Reagents : 4-Chloro-3-methylbenzyl mesylate, tetrahydrofuran-3-amine, potassium carbonate (K2CO3).
  • Conditions :
    • Solvent: Dimethylformamide (DMF) or ethanol.
    • Temperature: 50–80°C.
    • Time: 6–16 hours.
  • Workup : Purification via preparative HPLC or column chromatography.

Example Protocol :

A mixture of 4-chloro-3-methylbenzyl mesylate (1.0 equiv), tetrahydrofuran-3-amine (1.2 equiv), and K2CO3 (2.0 equiv) in DMF was stirred at 80°C for 6 hours. The crude product was purified by reversed-phase HPLC to yield N-[(4-chloro-3-methylphenyl)methyl]oxolan-3-amine.

Comparative Analysis of Methods

Method Advantages Challenges Yield (Estimated)
Alkylation High regioselectivity; scalable Requires mesylate synthesis 65–87%
Reductive Amination Single-step; avoids halides Limited substrate availability Not reported

Optimization Considerations

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the amine.
  • Base : K2CO3 or Et3N effectively deprotonate the amine, accelerating substitution.
  • Temperature : Elevated temperatures (50–80°C) improve reaction kinetics without decomposition.

Analytical Characterization

  • 1H NMR : Expected signals include:
    • δ 3.60–4.00 ppm (oxolane protons).
    • δ 4.20–4.50 ppm (CH2 linker).
    • δ 7.20–7.40 ppm (aromatic protons).
  • MS (ESI+) : [M+H]+ calculated for C12H15ClNO: 240.08.

Applications and Derivatives

This compound serves as an intermediate in pharmaceuticals targeting SGLT2 inhibitors. Derivatives with modified aryl groups show enhanced metabolic stability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chloro-3-methylphenyl)methyl]oxolan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-Chloro-3-methylphenyl)methyl]oxolan-3-amine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Chloro-3-methylphenyl)methyl]oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-[(4-Chloro-3-methylphenyl)methyl]oxolan-3-amine Not explicitly provided C₁₂H₁₆ClNO 225.72 4-Cl-3-Me phenyl; oxolan-3-amine
N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine 1545810-10-3 C₁₂H₁₆ClNO 225.72 4-Cl-2-Me phenyl; 2-Me oxolan-3-amine
N-[(4-Chlorophenyl)methyl]oxolan-3-amine 1339621-32-7 C₁₁H₁₄ClNO 211.69 4-Cl phenyl; oxolan-3-amine (no Me group)
N-[(4-Ethylphenyl)methyl]oxolan-3-amine 1554879-50-3 C₁₃H₁₉NO 205.30 4-Et phenyl; oxolan-3-amine
N-[(4-Chloro-3-methylphenyl)methyl]-3-methylcyclobutan-1-amine 1600092-35-0 C₁₃H₁₈ClN 223.74 4-Cl-3-Me phenyl; 3-Me cyclobutane-1-amine

Key Observations:

Substituent Positioning on Phenyl Ring: The 3-methyl group on the phenyl ring in the target compound distinguishes it from analogs like N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine (), which has a 2-methyl substituent. The absence of a methyl group in N-[(4-chlorophenyl)methyl]oxolan-3-amine (CAS 1339621-32-7) reduces lipophilicity compared to the target compound, impacting membrane permeability .

Oxolan vs. Cyclobutane Core :

  • Replacing the oxolan ring with a 3-methylcyclobutane () introduces greater rigidity and reduced hydrogen-bonding capacity, which may affect solubility and target engagement .

The target’s 4-chloro-3-methylphenyl group may similarly enhance hydrophobic interactions in receptor binding pockets . highlights the role of CB2 receptors in macrophage-mediated immune responses, suggesting that structural analogs with optimized substituent positions could modulate such pathways .

Biological Activity

N-[(4-Chloro-3-methylphenyl)methyl]oxolan-3-amine is a compound with significant potential in medicinal chemistry due to its unique structural features, including an oxolane ring and a chloro-substituted aromatic group. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClNC_{12}H_{14}ClN, with a molecular weight of approximately 225.71 g/mol. The presence of the chloro group and the oxolane ring may enhance its affinity for biological targets, making it a candidate for further pharmacological study .

Pharmacological Effects

Preliminary studies indicate that compounds structurally similar to this compound exhibit various biological activities, including:

  • Enzyme Inhibition : Compounds with similar structures have shown potential to inhibit specific enzymes, which could be relevant in treating diseases where enzyme activity is dysregulated.
  • Receptor Binding : The compound may interact with various receptors, potentially influencing cellular signaling pathways.

Case Studies

  • Antimicrobial Activity : Research has indicated that compounds with similar structural motifs possess antimicrobial properties. For instance, studies on related oxolane derivatives have demonstrated efficacy against certain bacterial strains .
  • Cancer Research : In vitro studies suggest that this compound may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation .

The mechanism through which this compound exerts its biological effects likely involves its interaction with specific molecular targets:

  • Binding Affinity : The chloro-substituted aromatic group may enhance binding affinity to target proteins, leading to inhibition or modulation of their activity.
  • Structural Modifications : Variations in the oxolane ring can influence solubility and permeability, affecting the compound's bioavailability and overall efficacy .

Comparative Analysis

To better understand the potential of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaKey Features
N-(3-Fluoro-4-methylphenyl)-2-methyloxolan-3-amineC12H16FNOContains a fluorine atom affecting reactivity.
(3S,4R)-4-(3-Chloro-4-methylphenyl)aminooxolan-3-olC11H14ClNO2Features a hydroxyl group influencing solubility.
N-(4-Methoxyphenyl)-2-methyloxolan-3-amineC12H17NO2Substituted with a methoxy group; variations in electronic properties.

This table illustrates how modifications in the chemical structure can lead to differences in biological activity and pharmacological profiles.

Synthesis and Future Directions

The synthesis of this compound typically involves multi-step organic reactions, often utilizing advanced techniques for purification and yield optimization. Ongoing research aims to explore its full therapeutic potential across various fields, including:

  • Drug Development : Investigating its role as a precursor for synthesizing new pharmaceuticals.
  • Target Identification : Further studies are needed to elucidate specific biological targets and pathways influenced by this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(4-Chloro-3-methylphenyl)methyl]oxolan-3-amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 4-chloro-3-methylbenzyl chloride with oxolan-3-amine under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Optimization involves varying solvents (e.g., THF vs. DMF), temperature (40–80°C), and stoichiometric ratios of reactants. Catalysts like Pd/C for reductive steps may improve yields .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures purity >95% .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the oxolane ring (δ 3.5–4.0 ppm for protons, 60–80 ppm for carbons) and aromatic protons (δ 6.8–7.4 ppm) .
  • FTIR : Identify amine N-H stretches (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 240.1) .
    • Validation : Compare spectral data with structurally similar compounds (e.g., halogenated benzylamine derivatives) .

Advanced Research Questions

Q. How does the stereochemistry of the oxolane ring influence the compound’s biological activity?

  • Methodology : Synthesize enantiomers via chiral catalysts (e.g., Ru-BINAP complexes) and evaluate their binding affinity to biological targets (e.g., enzymes or receptors) using SPR (surface plasmon resonance) or fluorescence polarization assays .
  • Case Study : In analogs like rac-(3R,4R)-4-[(1-ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, the cis configuration showed 3x higher receptor affinity than trans isomers .

Q. What computational methods are used to model interactions between this compound and biological targets?

  • Approach :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., GPCRs or kinases). Parameterize the chlorine and methyl groups for van der Waals interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
    • Validation : Correlate computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

  • Strategies :

  • Orthogonal Assays : Confirm activity using both cell-based (e.g., luciferase reporter) and biochemical (e.g., ELISA) assays .
  • Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
    • Case Study : For antimalarial analogs, discrepancies in in vitro vs. in vivo efficacy were attributed to poor bioavailability, resolved by prodrug modifications .

Experimental Design & Data Analysis

Q. What strategies are recommended for optimizing the compound’s solubility and bioavailability?

  • Methodology :

  • Salt Formation : Synthesize hydrochloride salts to enhance aqueous solubility (e.g., 10x improvement in PBS) .
  • Prodrug Design : Introduce ester or phosphate groups to the oxolane amine, which hydrolyze in vivo .
    • Analytical Tools : Measure logP via shake-flask method and correlate with Caco-2 permeability data .

Q. How can crystallography (e.g., SHELX) aid in resolving structural ambiguities?

  • Protocol : Grow single crystals via vapor diffusion (solvent: methanol/water). Collect diffraction data (λ = 0.71073 Å) and refine using SHELXL .
  • Application : Resolve chiral center configurations in analogs like 4-(difluoromethyl)oxolan-3-amine, where X-ray confirmed R stereochemistry .

Conflict Resolution in Data Interpretation

Q. Why might oxidation studies yield conflicting products (e.g., aldehydes vs. ketones), and how can this be addressed?

  • Root Cause : Reactivity depends on oxidizing agents (e.g., KMnO₄ yields aldehydes, while CrO₃ favors ketones) and solvent polarity .
  • Solution : Standardize conditions (e.g., 0°C in acetone for CrO₃) and characterize products via GC-MS or 2D NMR .

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